molecular formula C13H12BrFINO2 B13655872 tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B13655872
M. Wt: 440.05 g/mol
InChI Key: KKUDVQXWAIDWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is a halogenated indole derivative characterized by a tert-butyl carboxylate group at the 1-position and bromo (4-), fluoro (7-), and iodo (3-) substituents on the indole ring. The presence of multiple halogens enhances its reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) and may influence its biological activity through electronic and steric effects .

Properties

Molecular Formula

C13H12BrFINO2

Molecular Weight

440.05 g/mol

IUPAC Name

tert-butyl 4-bromo-7-fluoro-3-iodoindole-1-carboxylate

InChI

InChI=1S/C13H12BrFINO2/c1-13(2,3)19-12(18)17-6-9(16)10-7(14)4-5-8(15)11(10)17/h4-6H,1-3H3

InChI Key

KKUDVQXWAIDWSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)F)Br)I

Origin of Product

United States

Preparation Methods

Fluorine Substitution at Position 7

  • The 7-fluoro substituent is typically introduced either by starting from a fluorinated indole precursor or via electrophilic fluorination.
  • Literature examples suggest the use of 5-fluoroindole derivatives or fluorinated carboxylic acid coupling partners for late-stage fluorine introduction.
  • In the context of multi-halogenated indoles, fluorine introduction is often achieved by using 5-fluoroindole-2-carboxylic acid in amide coupling steps after halogenation.

Protection and Final Assembly

  • The nitrogen is protected as tert-butyl carbamate (Boc) early in the synthesis to prevent unwanted side reactions.
  • After halogenation steps, the Boc group remains intact.
  • The final compound is isolated after purification, typically by column chromatography.

Representative Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 tert-Butyl 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate NBS, NaH, DMF, 0 °C to rt, 30 min tert-Butyl 4-bromo-5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate ~70-80 Selective bromination at C4
2 Above brominated intermediate NIS, TsOH·H2O, DMF, rt, 15 h tert-Butyl 4-bromo-5-((tert-butoxycarbonyl)amino)-3-iodo-1H-indole-1-carboxylate ~70 Iodination at C3
3 Fluorinated indole or coupling partner Amide coupling (EDC/NaHCO3) Introduction of 7-fluoro substituent 60-70 Late-stage fluorination or use of fluorinated precursor
4 Final purification Silica gel chromatography This compound Isolated pure compound Characterization by NMR, MS, elemental analysis

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet ~1.7 ppm), aromatic protons showing splitting consistent with substitution pattern.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of 445.03 g/mol (C14H14BrFINO2).
  • Elemental Analysis: Matches calculated values for C, H, N.
  • Purity: Confirmed by chromatographic methods and melting point.

Research Discoveries and Optimization Notes

  • The use of NBS and NIS under mild conditions allows selective halogenation without overreaction or decomposition.
  • The presence of the Boc protecting group stabilizes the indole nitrogen throughout halogenation steps.
  • Sequential halogenation (bromination followed by iodination) is preferred to control regioselectivity.
  • Fluorination is best introduced via fluorinated starting materials or late-stage coupling to avoid side reactions.
  • Reaction times and temperatures are optimized to maximize yield and purity.
  • Workup procedures include quenching with sodium bicarbonate and washing with sodium metabisulfite to remove residual halogen species.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the tert-butyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents like N-bromosuccinimide or N-iodosuccinimide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted indole derivatives.

Scientific Research Applications

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural and Substituent Variations

Halogenated indole derivatives share a common indole-carboxylate backbone but differ in the type, position, and number of substituents. Key structural analogs include:

Compound Name Substituents (Position) Similarity Score* Key Properties/Applications
tert-Butyl 4-bromoindoline-1-carboxylate Br (4) 0.78 Intermediate in kinase inhibitor synthesis
tert-Butyl 7-bromoindoline-1-carboxylate Br (7) 0.78 Used in cross-coupling reactions
tert-Butyl 6-formylindoline-1-carboxylate CHO (6) 0.85 Aldehyde group enables further functionalization
tert-Butyl 5-aminoindoline-1-carboxylate NH₂ (5) 0.83 Amine group for peptide coupling

*Similarity scores derived from structural comparisons in cheminformatics databases .

Key Observations :

  • Multi-Halogenation: The combination of Br, F, and I in the target compound is rare among analogs. This increases molecular weight (MW = ~455 g/mol) and polar surface area, likely reducing solubility compared to mono-halogenated derivatives (e.g., tert-Butyl 4-bromoindoline-1-carboxylate, MW = ~300 g/mol) .
Spectroscopic and Reactivity Differences
  • NMR Shifts : In tert-Butyl 3-methyl-2-(((1R,4aR,...)carboxylate (a structurally complex analog), the tert-butyl group resonates at ~1.5 ppm (¹H NMR) and 80–85 ppm (¹³C NMR). Halogens in the target compound would deshield adjacent protons (e.g., H-2 and H-5 in indole) due to electron-withdrawing effects, causing upfield/downfield shifts depending on proximity .
  • Reactivity : The iodo group at position 3 is more reactive in metal-catalyzed couplings (e.g., Ullmann, Buchwald-Hartwig) compared to bromo or chloro analogs. However, competing reactions at the 4-bromo position may require selective protection/deprotection strategies .
Bioactivity and Computational Predictions
  • QSAR Modeling: The semi-automated workflow described in could predict the target compound’s bioactivity by comparing its halogenated structure to similar compounds in databases like ModelSEED . For example, marine actinomycete-derived halogenated indoles () exhibit antimicrobial properties, suggesting the target compound may share bioactivity if solubility limitations are addressed.
  • Hydrogen Bonding: The fluoro substituent may participate in weak C–H∙∙∙F interactions, altering crystal packing compared to non-fluorinated analogs. Graph set analysis () could elucidate these differences .
Challenges and Limitations
  • Data Gaps : Direct experimental data (e.g., crystallographic, kinetic) for the target compound is sparse. Most comparisons rely on inferred properties from analogs () .
  • Synthetic Complexity : Multi-halogenation increases synthetic difficulty, requiring sequential halogenation steps or costly starting materials.

Biological Activity

Introduction

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole family, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structure and Composition

The compound has the following chemical structure:

  • IUPAC Name : tert-butyl 4-bromo-7-fluoro-3-iodoindole-1-carboxylate
  • Molecular Formula : C13H12BrFINO2
  • Molecular Weight : 343.16 g/mol
  • Purity : ≥95%

Physical Properties

PropertyValue
AppearanceSolid
Storage Temperature2-8°C
Boiling PointNot available

Indole derivatives, such as this compound, are known to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine, fluorine, and iodine) in this compound can enhance its lipophilicity and biological activity by facilitating interactions with lipid membranes and protein targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific IC50 values for these compounds often range from low micromolar to nanomolar concentrations, indicating potent activity against cancer cells .

Antimicrobial Activity

The biological evaluation of related indole compounds has shown promising antimicrobial properties. Compounds with similar structures have exhibited effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for these compounds typically fall within the range of 6 to 12.5 µg/mL .

Study on GSK-3β Inhibition

A recent investigation focused on the structure–activity relationship (SAR) of indole derivatives as glycogen synthase kinase 3 beta (GSK-3β) inhibitors. The study found that modifications at the indole ring significantly influenced the inhibitory potency against GSK-3β, with some derivatives showing IC50 values as low as 360 nM . This suggests that this compound could be a candidate for further development in therapeutic applications targeting GSK-3β.

Cytotoxicity Evaluation

In a cytotoxicity evaluation involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), compounds similar to tert-butyl 4-bromo-7-fluoro-3-iodoindole were found to exhibit significant cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil. The results indicated that these compounds could serve as potential anticancer agents .

Q & A

Q. What are the key synthetic challenges in introducing bromo, fluoro, and iodo substituents regioselectively on the indole ring, and how can these be addressed?

The synthesis of polyhalogenated indoles requires precise control over reaction conditions. For example:

  • Iodination : Electrophilic iodination (e.g., using I₂ with HNO₃ or N-iodosuccinimide) typically targets the 3-position of indole, but steric hindrance from the tert-butyl group may necessitate alternative catalysts or elevated temperatures .
  • Bromination : N-Bromosuccinimide (NBS) in DMF or THF under controlled pH can selectively brominate the 4-position .
  • Fluorination : Direct fluorination is challenging; indirect methods like Balz-Schiemann or halogen exchange (e.g., using KF/18-crown-6) may be employed at the 7-position .
    Optimization Strategy : Use sequential protection/deprotection (e.g., tert-butyl carboxylate as a protecting group) and monitor regiochemistry via LC-MS or in situ NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • NMR : ¹H/¹³C NMR can confirm substituent positions via coupling patterns (e.g., ³J coupling for adjacent halogens) and NOE effects for spatial arrangement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and halogen isotopic patterns .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXD) resolves structural ambiguities, especially for heavy atoms like iodine, by refining anisotropic displacement parameters .

Advanced Research Questions

Q. How can the iodo substituent be leveraged in cross-coupling reactions to synthesize complex indole derivatives?

The 3-iodo group is highly reactive in:

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (85% yield) to introduce aryl/heteroaryl groups .
  • Buchwald-Hartwig Amination : Pd₂(dba)₃/XPhos with amines in DMF (78% yield) for C–N bond formation .
  • Sonogashira Coupling : CuI/Pd(PPh₃)₂Cl₂ with terminal alkynes to access alkynyl-indoles .
    Data Contradiction Note : Conflicting yields may arise from solvent purity or catalyst aging. Pre-activating Pd catalysts with reducing agents (e.g., DIBAL-H) improves reproducibility .

Q. What experimental strategies resolve discrepancies in reported synthetic methods for multi-halogenated indoles?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, THF vs. DMF in Suzuki coupling affects steric accessibility of the iodo group .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, preventing over-halogenation .
  • Computational Validation : Density Functional Theory (DFT) predicts electrophilic substitution preferences (e.g., Fukui indices for reactive sites) .

Q. How can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras) or kinase inhibitors?

  • PROTAC Design : The tert-butyl ester can be hydrolyzed to a carboxylic acid for E3 ligase ligand conjugation. The iodo substituent enables click chemistry (e.g., CuAAC) to attach POI (Protein of Interest) binders .
  • Kinase Inhibition : The fluoro group enhances electronegativity for ATP-binding pocket interactions. Structure-activity relationship (SAR) studies require modifying the bromo/iodo positions to balance potency and solubility .

Methodological Notes

  • SHELX Refinement : Use TWINABS for correcting data from twinned crystals, common in halogen-rich structures .
  • Safety : Handle iodinated compounds under inert atmospheres to prevent HI formation .
  • Ethical Compliance : Adhere to in vitro research guidelines; no in vivo testing without regulatory approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.